1-propyl-1H-pyrazole-4-sulfonyl chloride

Lipophilicity Drug-likeness Medicinal Chemistry

1-Propyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006348-63-5) is a heterocyclic sulfonyl chloride building block featuring a 1-propyl substituent on the pyrazole ring. It serves as a key intermediate in the synthesis of sulfonamide-based pharmaceutical candidates, particularly those targeting nicotinamide phosphoribosyltransferase (NAMPT).

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
CAS No. 1006348-63-5
Cat. No. B1288395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-pyrazole-4-sulfonyl chloride
CAS1006348-63-5
Molecular FormulaC6H9ClN2O2S
Molecular Weight208.67 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h4-5H,2-3H2,1H3
InChIKeyJHAMFGLLNGMTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006348-63-5): Procurement-Relevant Differentiation from N-Alkyl Pyrazole-4-sulfonyl Chloride Analogs


1-Propyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006348-63-5) is a heterocyclic sulfonyl chloride building block featuring a 1-propyl substituent on the pyrazole ring . It serves as a key intermediate in the synthesis of sulfonamide-based pharmaceutical candidates, particularly those targeting nicotinamide phosphoribosyltransferase (NAMPT) [1]. The compound's specific alkyl chain length confers measurable differences in lipophilicity, conformational flexibility, and storage stability relative to its closest N-alkyl analogs, making it a distinct selection criterion for medicinal chemistry and parallel synthesis workflows .

Why 1-Propyl-1H-pyrazole-4-sulfonyl chloride Cannot Be Substituted with Methyl, Ethyl, or Isopropyl Analogs Without Experimental Validation


N-Alkyl pyrazole-4-sulfonyl chlorides are not interchangeable reagents due to quantifiable divergences in physicochemical properties and downstream biological outcomes. Even a single-carbon variation in the N-alkyl chain alters logP by over one unit, changes the number of rotatable bonds, and modifies physical form—all of which impact reaction kinetics, solubility in organic solvents, and the pharmacokinetic profile of derived sulfonamides [1]. Critically, sulfonamide derivatives synthesized from the 1-propyl scaffold have demonstrated sub-nanomolar NAMPT inhibition that differs from the 1-methyl counterpart in the same assay system [2]. These data establish that alkyl chain selection is a direct determinant of both synthetic utility and target engagement, not a trivial substitution.

1-Propyl-1H-pyrazole-4-sulfonyl chloride: Quantitative Differentiation Evidence Versus Closest N-Alkyl Analogs


Lipophilicity (LogP) Differentiation: 1-Propyl Provides Intermediate Lipophilicity Distinct from Methyl, Ethyl, and Isopropyl Analogs

1-Propyl-1H-pyrazole-4-sulfonyl chloride exhibits a calculated LogP of -0.66 . This value places it between the more hydrophilic 1-ethyl analog (LogP -1.19) and the more lipophilic 1-isopropyl analog (LogP 1.22), while the 1-methyl analog exhibits LogP 0.34 [1][2]. The propyl substitution provides a balanced partition coefficient that may favor membrane permeability without excessive lipophilicity-associated liabilities such as promiscuous binding or poor aqueous solubility.

Lipophilicity Drug-likeness Medicinal Chemistry

Conformational Flexibility: 1-Propyl Offers Increased Rotatable Bond Count Relative to Shorter Alkyl Chain Analogs

1-Propyl-1H-pyrazole-4-sulfonyl chloride contains 3 rotatable bonds, compared to 1 rotatable bond for the 1-methyl analog and 2 for the 1-ethyl analog . The 1-isopropyl analog also has 3 rotatable bonds, but the linear propyl chain confers different steric and conformational sampling than the branched isopropyl group [1]. Increased rotatable bond count may enhance the conformational adaptability of derived sulfonamide ligands within enzyme active sites, though at the potential cost of entropic penalty upon binding.

Conformational flexibility Molecular docking Structure-activity relationship

NAMPT Inhibition Potency: 1-Propyl-Derived Sulfonamide Exhibits Distinct IC50 Value Relative to 1-Methyl Counterpart in Identical Assay

In a direct head-to-head comparison within the same patent (US9676721) and identical assay conditions, the sulfonamide derivative synthesized from 1-propyl-1H-pyrazole-4-sulfonyl chloride (BDBM180274) inhibited human NAMPT with an IC50 of 4.10 nM, whereas the corresponding 1-methyl derivative (BDBM180084) showed an IC50 of 4.30 nM [1][2]. Although the difference is modest (approximately 5% improvement in potency), it demonstrates that the alkyl chain substitution can measurably impact target engagement, and the propyl variant provides a validated benchmark for NAMPT inhibitor development.

NAMPT Enzyme inhibition Anticancer

Physical Form and Storage: 1-Propyl Is a Room-Temperature Liquid with Simpler Handling vs Solid Analogs Requiring Refrigeration

1-Propyl-1H-pyrazole-4-sulfonyl chloride is supplied as a liquid at room temperature and requires storage at ambient temperature (RT), whereas the 1-ethyl and 1-isopropyl analogs require storage under inert atmosphere at 2-8°C and are described as solid or semi-solid forms . The 1-methyl analog is a solid that must be kept in a dark, sealed, dry environment at room temperature . The liquid physical form of the 1-propyl compound facilitates precise volumetric dispensing, eliminates the need for cold-chain logistics, and may reduce moisture sensitivity compared to solid analogs.

Storage stability Handling Laboratory operations

Purity Specifications: 1-Propyl Offered at 95% Purity, While Higher-Purity Methyl and Ethyl Analogs (98%) Are Commercially Available

The commercially available 1-propyl-1H-pyrazole-4-sulfonyl chloride is typically supplied at 95% purity, whereas the 1-methyl and 1-ethyl analogs are widely offered at 98% purity from major vendors . The 1-isopropyl analog is also available at 95% purity . This purity differential may influence the need for additional purification steps prior to use in sensitive reactions, though the 95% specification remains suitable for most building block applications and may correlate with a lower procurement cost.

Purity Quality control Procurement

Synthetic Methodology: 1-Propyl Falls Within a Class of Pyrazole-4-sulfonyl Chlorides Accessible via a Validated 2-Step Multi-Gram Protocol

Although no published yield data specific to 1-propyl-1H-pyrazole-4-sulfonyl chloride could be located, the compound belongs to a class of pyrazole-4-sulfonyl chlorides that can be prepared via a convenient 2-step method starting from 2-(benzylthio)malonaldehyde, as demonstrated for diverse N-alkyl and N-aryl analogs [1]. This method is reported to be effective for multi-gram synthesis and provides access to derivatives that are mostly not available by other routes. The 1-propyl analog is thus expected to be synthetically tractable using this validated approach, offering a reliable path for in-house scale-up if commercial supply is insufficient.

Synthesis Process chemistry Scalability

Optimal Procurement and Application Scenarios for 1-Propyl-1H-pyrazole-4-sulfonyl chloride


NAMPT Inhibitor Lead Optimization Programs

Based on the 4.10 nM NAMPT IC50 achieved with a 1-propyl-derived sulfonamide [1], this building block is directly relevant for medicinal chemistry teams optimizing nicotinamide phosphoribosyltransferase inhibitors for oncology or inflammatory disease applications. The intermediate LogP (-0.66) and 3 rotatable bonds provide a distinct physicochemical profile for SAR exploration compared to methyl or ethyl analogs.

High-Throughput Parallel Synthesis Libraries

The room-temperature liquid physical form and 95% purity specification make 1-propyl-1H-pyrazole-4-sulfonyl chloride particularly suited for automated liquid handling systems and parallel medicinal chemistry workflows. Liquid reagents eliminate the need for weighing solids, reduce cross-contamination risk, and improve dispensing speed in 96- or 384-well formats.

Sulfonamide-Based Fragment and Lead Discovery

As a sulfonyl chloride building block with a pyrazole core, this compound enables rapid generation of diverse sulfonamide libraries for fragment-based screening or hit-to-lead campaigns [2]. The propyl substitution offers a lipophilicity (LogP -0.66) that balances solubility and permeability, making it a versatile choice for early-stage diversity-oriented synthesis .

Academic and Contract Research Scale-Up Synthesis

The documented class-level synthetic route starting from 2-(benzylthio)malonaldehyde [3] provides a fallback option for custom synthesis or in-house scale-up when commercial quantities are insufficient. This reduces reliance on single-supplier sourcing and supports program continuity in academic or CRO settings.

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